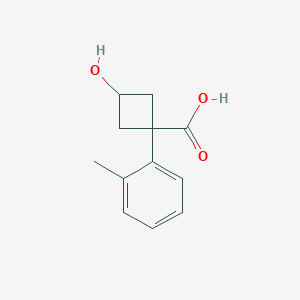
5-amino-3-ethoxy-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-ethoxy-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-ethoxy-1H-pyrazole-4-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino and carboxamide groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-ethoxy-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-Amino-3-ethoxy-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals, such as fungicides and herbicides.
Mecanismo De Acción
The mechanism of action of 5-amino-3-ethoxy-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-pyrazole-4-carboxamide: Similar in structure but lacks the ethoxy group.
5-Amino-4-hydroxyiminopyrazole: Contains a hydroxyimino group instead of the ethoxy group.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another heterocyclic compound with similar biological activities.
Uniqueness
The presence of the ethoxy group in 5-amino-3-ethoxy-1H-pyrazole-4-carboxamide distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity and biological activity, making it a unique candidate for specific applications in medicinal and industrial chemistry .
Propiedades
Número CAS |
111375-27-0 |
|---|---|
Fórmula molecular |
C6H10N4O2 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
3-amino-5-ethoxy-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C6H10N4O2/c1-2-12-6-3(5(8)11)4(7)9-10-6/h2H2,1H3,(H2,8,11)(H3,7,9,10) |
Clave InChI |
KDIIJOANVVXKFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=NN1)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


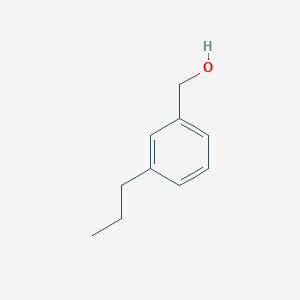
![3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol](/img/structure/B13158655.png)

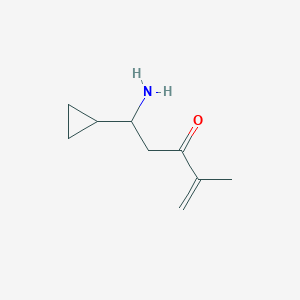
![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride](/img/structure/B13158670.png)

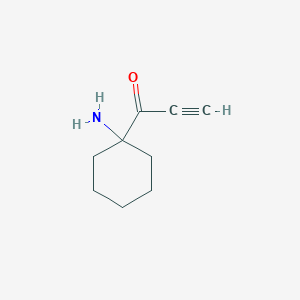
![[8,8'-Bi-9H-purine]-6,6'-diamine](/img/structure/B13158683.png)
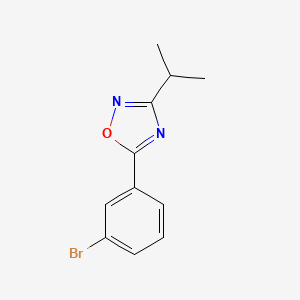
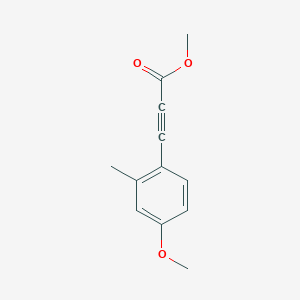
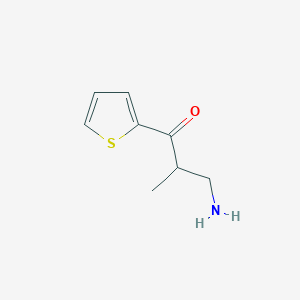
![2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13158737.png)
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13158743.png)
